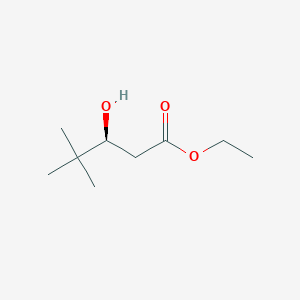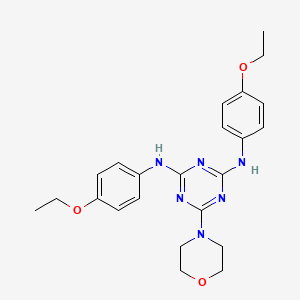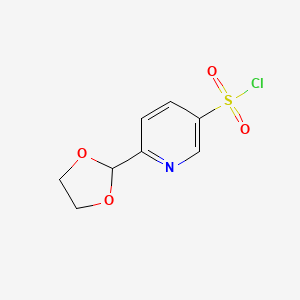![molecular formula C13H18N4O B2878736 (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile CAS No. 477709-75-4](/img/structure/B2878736.png)
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile
Übersicht
Beschreibung
(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Crystal Engineering : ZnII complexes based on hybrid N-Pyrazole, N′-imine ligands, including structures related to the queried compound, have been synthesized and studied for their 3D supramolecular structures, which are of interest in supramolecular crystal engineering (Guerrero et al., 2015).
Green Synthesis of Pyranopyrazoles : Mn doped zirconia has been used as an eco-friendly catalyst in ultrasound-mediated synthesis of pyranopyrazoles, utilizing compounds including the queried chemical. This synthesis approach emphasizes environmental friendliness and efficiency (Maddila et al., 2016).
Synthesis of Silver(I) Complexes : A method for synthesizing 4-(alkyl)pyrazoles, involving reactions with compounds structurally similar to the queried chemical, has been developed, leading to silver(I) complexes with potential applications in various fields (Reger et al., 2003).
Antimicrobial Activity : Novel pyrazole derivatives synthesized from ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate exhibit significant antimicrobial properties, demonstrating potential applications in medical and pharmaceutical fields (Chandrakantha et al., 2011).
Cytotoxic Activity : Carboxamide derivatives of certain compounds, including those structurally related to the queried chemical, have shown potent cytotoxic properties, making them potential candidates for therapeutic applications (Deady et al., 2003).
Catalytic Activities in Polymerization : Certain titanium complexes containing dimethylamino groups have been investigated for their catalytic activities and selectivities in polymerization processes, indicating potential industrial applications (Flores et al., 1996).
Eigenschaften
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-6-12-9(2)15-17(10(12)3)13(18)11(7-14)8-16(4)5/h8H,6H2,1-5H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHFBGLGGMXDAP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(=O)C(=CN(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(N=C1C)C(=O)/C(=C\N(C)C)/C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323081 | |
| Record name | (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477709-75-4 | |
| Record name | (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)
![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)






![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)

![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)